4-(bromomethyl)benzoyl Chloride
Overview
Description
4-(Bromomethyl)benzoyl chloride is an organic compound with the molecular formula C8H6BrClO. It is a derivative of benzoic acid where a bromomethyl group is attached to the benzene ring at the para position, and the carboxyl group is converted to a chloride. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzoyl chloride can be synthesized through several methods. One common approach involves the bromination of toluene to produce benzyl bromide, followed by oxidation to form 4-(bromomethyl)benzoic acid, which is then converted to the chloride using thionyl chloride (SOCl2).
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous process involving the bromination of toluene, followed by catalytic oxidation and chlorination steps. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)benzoyl chloride undergoes various types of reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form 4-(bromomethyl)benzyl alcohol.
Substitution: The chloride can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
4-(Bromomethyl)benzoic acid (from oxidation)
4-(Bromomethyl)benzyl alcohol (from reduction)
Various substituted derivatives (from nucleophilic substitution)
Scientific Research Applications
4-(Bromomethyl)benzoyl chloride is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the preparation of complex organic molecules and in the study of reaction mechanisms.
Mechanism of Action
The mechanism by which 4-(bromomethyl)benzoyl chloride exerts its effects involves the electrophilic nature of the bromomethyl group and the reactivity of the chloride. The compound can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(Bromomethyl)benzoyl chloride is similar to other benzoyl chlorides and bromomethyl compounds, but it is unique in its combination of functional groups. Some similar compounds include:
Benzoyl chloride (C6H5COCl)
4-(Bromomethyl)benzoic acid (C7H6BrO2)
Bromomethylbenzene (C7H7Br)
These compounds share similarities in their reactivity and applications, but this compound stands out due to its specific structure and reactivity profile.
Properties
IUPAC Name |
4-(bromomethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOIIZVRMQZRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407999 | |
Record name | 4-(bromomethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52780-16-2 | |
Record name | 4-(bromomethyl)benzoyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMOMETHYL-BENZOYL CHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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